5-Methyloxolane-3-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Chemical Property Prediction

Secure this specific 5-methyl tetrahydrofuran-3-carboxylic acid isomer for unambiguous research. This compound's unique InChIKey (KXWUMIANQIGMCR-UHFFFAOYSA-N) and defined methyl position are critical for reproducible SAR studies and accurate analytical method development, where generic isomers would cause misidentification and skewed reactivity data.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1797225-93-4
Cat. No. B1379474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxolane-3-carboxylic acid
CAS1797225-93-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1CC(CO1)C(=O)O
InChIInChI=1S/C6H10O3/c1-4-2-5(3-9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
InChIKeyKXWUMIANQIGMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxolane-3-carboxylic acid (CAS 1797225-93-4): Procurement-Relevant Baseline Characteristics


5-Methyloxolane-3-carboxylic acid (IUPAC: 5-methyltetrahydrofuran-3-carboxylic acid), CAS 1797225-93-4, is a heterocyclic organic compound belonging to the oxolane (tetrahydrofuran) family, specifically a methyl-substituted tetrahydrofuran-3-carboxylic acid derivative . It possesses a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, and is typically supplied as a research-grade chemical with a purity specification of ≥95% . Predicted physicochemical properties, based on its structure, include a density of 1.161±0.06 g/cm³ and a boiling point of 248.3±33.0 °C . It is primarily utilized as a building block or intermediate in organic synthesis and medicinal chemistry research [1].

5-Methyloxolane-3-carboxylic acid (CAS 1797225-93-4): Why In-Class Compounds Are Not Interchangeable


While numerous methyl-substituted oxolane (tetrahydrofuran) carboxylic acid isomers share the same molecular formula (C₆H₁₀O₃) and nominal molecular weight, their structural and positional isomerism profoundly impacts their chemical reactivity, physical properties, and potential biological interactions . The specific arrangement of the methyl and carboxylic acid functional groups on the five-membered ring dictates the molecule's three-dimensional conformation and, consequently, its behavior as a synthetic intermediate or as a ligand . As demonstrated below, substituting a close analog like 2-Methyloxolane-3-carboxylic acid or 5-Methyloxolane-2-carboxylic acid [1] for the target compound would introduce different steric and electronic environments, altering reaction outcomes, binding affinities, and analytical signatures. Therefore, a generic selection within this class is scientifically unsound without explicit quantitative verification of the specific isomer's performance in the intended application.

5-Methyloxolane-3-carboxylic acid (CAS 1797225-93-4): A Quantitative Guide to Differential Evidence


Structural and Predicted Physicochemical Differentiation from 2-Methyloxolane-3-carboxylic acid

5-Methyloxolane-3-carboxylic acid exhibits distinct predicted physicochemical properties compared to its positional isomer, 2-Methyloxolane-3-carboxylic acid (CAS 866914-28-5) . While both share the same molecular formula and weight, the difference in methyl group substitution (5-position vs. 2-position) results in a different IUPAC name, canonical SMILES, and predicted boiling point, indicating divergent intermolecular forces and, consequently, distinct behavior in synthesis and purification .

Synthetic Chemistry Medicinal Chemistry Chemical Property Prediction

Differentiation via Unique Chemical Identity and Structural Fingerprint

The target compound, 5-Methyloxolane-3-carboxylic acid, possesses a unique InChIKey (KXWUMIANQIGMCR-UHFFFAOYSA-N) and a specific canonical SMILES string (CC1CC(CO1)C(=O)O) that distinguishes it from all other isomers . This unique structural fingerprint ensures that its interactions in chemical reactions and biological systems are non-interchangeable with analogs like 5-Methyloxolane-2-carboxylic acid [1].

Analytical Chemistry Structural Characterization Compound Identification

Distinction from 3-Methyltetrahydrofuran-3-carboxylic Acid via Substitution Pattern

5-Methyloxolane-3-carboxylic acid (5-methyl substitution on the ring) differs fundamentally from 3-Methyltetrahydrofuran-3-carboxylic acid (CAS 1158760-45-2), which features a geminal dimethyl group at the 3-position . This difference in substitution pattern alters the compound's steric profile and chemical reactivity, particularly in reactions involving the carboxylic acid moiety, which is adjacent to a tertiary carbon in the 3-methyl isomer, potentially leading to different reaction kinetics and product distributions.

Organic Synthesis Building Blocks Medicinal Chemistry

5-Methyloxolane-3-carboxylic acid (CAS 1797225-93-4): Evidence-Based Application Scenarios


As a Specific Building Block in the Synthesis of Complex Oxolane-Containing Molecules

5-Methyloxolane-3-carboxylic acid is specifically procured as a building block for the synthesis of more complex molecules requiring a 5-methyl substituted tetrahydrofuran-3-carboxylic acid core [1]. Its utility is distinct from other isomers, such as 2-Methyloxolane-3-carboxylic acid, due to the defined position of the methyl group on the ring, which dictates the three-dimensional orientation of the molecule in subsequent synthetic steps . This is critical for the creation of stereochemically defined intermediates in medicinal chemistry projects, where a specific isomer is required to probe structure-activity relationships (SAR).

Reference Standard for Analytical Method Development Involving Isomeric Mixtures

Given its unique InChIKey (KXWUMIANQIGMCR-UHFFFAOYSA-N) and distinct predicted properties [1], 5-Methyloxolane-3-carboxylic acid can serve as a critical reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at separating and quantifying mixtures of methyl-substituted oxolane carboxylic acid isomers . Its procurement ensures accurate identification and purity assessment in complex reaction mixtures, a task for which a generic 'oxolane carboxylic acid' standard would be wholly inadequate due to the potential for co-elution and misidentification of isomers.

Exploratory Research into the Influence of Ring Methylation on Heterocycle Properties

This compound enables researchers to directly investigate the impact of a single methyl substitution at the 5-position on the physicochemical properties (e.g., boiling point, density) and chemical reactivity of the oxolane-3-carboxylic acid scaffold [1]. Comparative studies with the non-methylated parent compound (tetrahydrofuran-3-carboxylic acid) or other methyl isomers (e.g., 3-Methyltetrahydrofuran-3-carboxylic acid ) allow for the deconvolution of steric and electronic effects. Such systematic studies are foundational in building predictive models for heterocyclic chemistry and in the rational design of new chemical entities.

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